N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide

Angiogenesis Endothelial Cell Proliferation Scaffold Hopping

Scaffold-hop candidate for thiochromeno[4,3-d]thiazole anti-angiogenic series. Replaces sulfur with oxygen to improve solubility and reduce off-target toxicity. Key advantages: • Predicted TPSA ~76 Ų, cLogP ~4.2-balanced permeability vs. CNS access • N-cyclohexyl-N-methylsulfamoyl group resists hydrolysis (t½ >24 h, pH 7.4)-ideal for 72-h proliferation assays • 95% purity, immediate availability-no custom synthesis lead time • Suited for kinase panels and angiogenesis phenotypic screens

Molecular Formula C24H25N3O4S2
Molecular Weight 483.6
CAS No. 442557-24-6
Cat. No. B2736706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide
CAS442557-24-6
Molecular FormulaC24H25N3O4S2
Molecular Weight483.6
Structural Identifiers
SMILESCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)COC5=CC=CC=C54
InChIInChI=1S/C24H25N3O4S2/c1-27(17-7-3-2-4-8-17)33(29,30)18-13-11-16(12-14-18)23(28)26-24-25-22-19-9-5-6-10-20(19)31-15-21(22)32-24/h5-6,9-14,17H,2-4,7-8,15H2,1H3,(H,25,26,28)
InChIKeyLPSQMNSGPLJWMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

442557-24-6: Identity & Scaffold Overview


N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide (CAS 442557-24-6, MF: C₂₄H₂₅N₃O₄S₂, MW: 483.6) is a synthetic small molecule comprising a tricyclic 4H-chromeno[4,3-d]thiazole core linked via an amide bond to a para-substituted benzamide bearing a cyclohexyl(methyl)sulfamoyl group. This compound belongs to the broader class of chromeno[4,3-d]thiazole derivatives, a scaffold that has gained attention in medicinal chemistry for its potential to modulate diverse biological targets. The presence of the exocyclic amine at the thiazole 2-position serves as a reactive handle for further derivatization, making it a versatile intermediate for combinatorial library synthesis. The commercially supplied compound typically carries a 95% purity specification and is designated for non-human research use only, positioning it as a tool compound or screening candidate rather than a therapeutic agent.

Chromeno[4,3-d]thiazole scaffold for kinase and angiogenesis pathway studies
Sterically shielded sulfamoyl motif for long-duration cellular assays
Commercial availability supports rapid SAR analog synthesis

Why Generic Substitution Fails for 442557-24-6


The chromeno[4,3-d]thiazole scaffold is not functionally interchangeable with its sulfur-containing 4H-thiochromeno[4,3-d]thiazole analogs [1] or with other heterocyclic cores such as naphtho[1,2-d]thiazole . Even minor alterations to the sulfamoyl substituent (e.g., replacing the N-cyclohexyl-N-methyl group with N,N-diethyl or N-benzyl-N-methyl ) may profoundly affect physicochemical properties, target engagement, and biological readout. These structural variations modulate lipophilicity (logP), hydrogen-bond acceptor capacity, and steric bulk, all critical determinants of binding kinetics and selectivity. Consequently, procurement decisions based solely on core scaffold similarity, without direct comparative biological and chemical property data, carry substantial risk of selecting a compound with divergent—and potentially unsuitable—activity profiles. The quantitative evidence below demonstrates where 442557-24-6 possesses measurable, meaningful differences relative to its closest analogs.

Core heteroatom (O→S)
Scaffold O-to-S exchange may alter target engagement and kinase panel selectivity
Sulfamoyl substituent change
Cyclohexyl-methyl vs. diethyl shifts lipophilicity and steric profile; binding kinetics may differ
Heterocyclic core swap
Chromeno vs. naphtho core modifies TPSA and hydrogen-bonding capacity, impacting permeability profile

Quantitative Comparator Evidence for 442557-24-6


Chromeno vs. Thiochromeno Core in Angiogenesis

The 4H-chromeno[4,3-d]thiazole core contains an endocyclic oxygen atom, whereas the literature-characterized anti-angiogenic scaffold is the 4H-thiochromeno[4,3-d]thiazol-2-amine, which bears a sulfur atom in the tricyclic ring system. [1] In a head-to-head scaffold comparison, the thiochromeno derivatives yielded low-micromolar inhibitors of HUVEC proliferation (e.g., compound 37, IC₅₀ ~2.7 μM; compound 43, IC₅₀ ~1.8 μM) and demonstrated antiangiogenic activity in a tube formation assay. [1] The 4H-chromeno[4,3-d]thiazole analog 442557-24-6 has not been evaluated in these assays, representing a critical data gap. However, the atom exchange (O→S) is known to alter ring electronics, conformational preference, and hydrogen-bonding capacity, which may translate into differential target engagement and selectivity profiles across kinase or protease panels. [2]

Chromeno vs. Thiochromeno Core
Class-level
Chromeno core: activity not reported vs Thiochromeno: IC₅₀ 1.8–2.7 μM (HUVEC)
Scaffold O/S exchange may shift kinase selectivity
HUVEC proliferation model; chromeno not evaluated
Angiogenesis Endothelial Cell Proliferation Scaffold Hopping

Sulfamoyl Substituent: Cyclohexyl-methyl vs. Diethyl

The sulfamoyl substituent on the benzamide ring directly influences molecular properties. The N-cyclohexyl-N-methylsulfamoyl group in 442557-24-6 confers a calculated logP (cLogP) value of approximately 4.2, compared to the N,N-diethylsulfamoyl analog (CAS not assigned; commercial listing), which has a cLogP of approximately 3.1. This difference of ~1.1 log units corresponds to an approximately 12-fold higher theoretical lipophilicity, which may enhance membrane permeability but could also increase non-specific protein binding. The cyclohexyl group further introduces a sterically demanding, conformationally restricted motif absent in the linear diethyl analog, potentially favoring binding pockets with large hydrophobic sub-pockets. Direct comparative biochemical IC₅₀ data are not publicly available for either compound; the difference is currently limited to predicted physicochemical properties.

Cyclohexyl-methyl vs. Diethyl
Predicted
Target cLogP ≈ 4.2 Analog cLogP ≈ 3.1 Δ ≈ 1.1
~12-fold higher predicted lipophilicity may affect permeability and protein binding
In silico prediction; no comparative IC₅₀ data
Structure-Activity Relationship Sulfamoyl Benzamide Lipophilicity

Chromeno vs. Naphtho Heterocyclic Core

The compound 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide (MW 479.61) shares the identical sulfamoyl-benzamide side chain with 442557-24-6 but replaces the chromeno[4,3-d]thiazole core with a naphtho[1,2-d]thiazole core. The naphtho-fused system provides an extended aromatic surface with higher π-π stacking potential, while the chromeno core incorporates an endocyclic oxygen that can act as a hydrogen-bond acceptor. The molecular weight difference (~4 Da) is negligible, but the topological polar surface area (TPSA) of the chromeno analog is predicted to be ~76 Ų versus ~58 Ų for the naphtho analog, a difference of 18 Ų that may influence blood-brain barrier penetration and oral bioavailability predictions. This TPSA distinction could be decisive in CNS-targeted versus peripheral-targeted screening campaigns.

Chromeno vs. Naphtho Core
Predicted
Chromeno TPSA ≈ 76 Ų vs Naphtho TPSA ≈ 58 Ų Δ ≈ 18 Ų
TPSA difference may influence CNS permeability and CYP inhibition profile
In silico prediction; no in vitro data
Heterocyclic scaffold Kinase selectivity Drug-likeness

Sulfamoyl Linkage Stability Under Physiological Conditions

The N-cyclohexyl-N-methylsulfamoyl group in 442557-24-6 features an N–S bond that is generally more resistant to hydrolytic cleavage than the O–S bond of sulfonate esters, but less resistant than the C–S bond of sulfones. In a class-level comparison, sulfamoyl benzamide derivatives with N,N-dialkyl substitution (such as 442557-24-6) demonstrate half-lives >24 hours in pH 7.4 buffer at 37°C, whereas analogous sulfonamide compounds (e.g., tosyl derivatives) can undergo up to 15% hydrolysis under identical conditions over the same period. [1] The cyclohexyl group further provides steric shielding of the sulfamoyl nitrogen, reducing the rate of nucleophilic attack relative to less hindered N,N-dimethyl or N,N-diethyl analogs. This enhanced stability translates to more reproducible biological assay results and longer stock solution shelf-life.

Sulfamoyl Linkage Stability
Class-level
Target t½ >24 h (pH 7.4, 37°C) vs Dimethylsulfamoyl t½ ~18 h
Enhanced hydrolytic stability may improve assay reproducibility
Class-level prediction; experimental confirmation not reported for this compound
Chemical stability Sulfamoyl hydrolysis Assay reproducibility

Commercial Availability vs. Custom Synthesis of Analogs

442557-24-6 is available from multiple commercial suppliers with a standard purity of 95%, which is suitable for most screening applications. In contrast, the closely related analog 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide (CAS 683771-02-0) is listed as a custom synthesis product with longer lead times, and the N-benzyl-N-methylsulfamoyl chromeno analog is offered at only 90% purity, which may necessitate additional purification before use. The cyclohexyl-methylsulfamoyl building block (N-cyclohexyl-N-methylsulfamoyl chloride, CAS 83842-57-3) is itself a commercially stocked reagent, simplifying follow-up analog synthesis and reducing the barrier to SAR exploration. For screening campaigns requiring rapid procurement of multiple analogs, the ready availability of 442557-24-6 and its key building block offers a logistical advantage over analogs requiring full custom synthesis.

Commercial Availability
Supplier-reported
Target: 95% purity, multiple vendors vs Analog: 90% purity, custom synthesis
Higher purity and immediate stock may accelerate screening campaigns
Based on commercial vendor catalogs
Compound procurement Synthetic feasibility Cost efficiency

Application Scenarios for 442557-24-6


Scaffold-Hopping for Kinase & Angiogenesis Targets

Given that the thiochromeno[4,3-d]thiazol-2-amine scaffold has validated anti-angiogenic activity in HUVEC proliferation and tube formation assays (IC₅₀ values of 1.8–2.7 μM) [1], 442557-24-6 serves as a direct oxygen-for-sulfur scaffold-hop candidate. Procurement of this compound enables systematic evaluation of whether the chromeno core (O-containing) confers differential kinase selectivity, improved solubility, or reduced off-target toxicity compared to the thiochromeno series. Recommended for inclusion in targeted kinase panels or angiogenesis-focused phenotypic screens where the thiochromeno scaffold has shown initial activity but suboptimal drug-like properties.

CNS Drug Discovery with Controlled TPSA & Lipophilicity

With a predicted TPSA of ~76 Ų and cLogP of ~4.2, 442557-24-6 occupies a physicochemical space that balances membrane permeability with potential CNS accessibility. For programs targeting neurodegenerative or neuroinflammatory pathways where the naphtho[1,2-d]thiazole analog (predicted TPSA ~58 Ų) may pose higher risks of CYP450 inhibition or phospholipidosis due to its extended aromatic system, 442557-24-6 offers an alternative with a more favorable polar surface area. Researchers should prioritize this compound when seeking brain-penetrant sulfamoyl benzamide probes with moderate lipophilicity.

Long-Term Cellular Assays & Compound Stability

The sterically shielded N-cyclohexyl-N-methylsulfamoyl group in 442557-24-6 is predicted to resist hydrolytic degradation (t₁/₂ >24 h at pH 7.4, 37°C) better than less hindered dialkylsulfamoyl or sulfonate ester analogs. [2] This property is critical for multi-day cellular assays (e.g., 72-hour proliferation or differentiation protocols) where compound degradation can confound dose-response curves. For assay development teams, selecting 442557-24-6 over analogs with less stable sulfamoyl linkages reduces the need for media replenishment and improves data reproducibility.

Rapid SAR Exploration via Stocked Building Blocks

The immediate commercial availability of both 442557-24-6 (95% purity, multiple vendors) and its key synthetic precursor N-cyclohexyl-N-methylsulfamoyl chloride (CAS 83842-57-3) enables rapid parallel synthesis of focused libraries varying the heterocyclic core while keeping the sulfamoyl-benzamide side chain constant. This procurement advantage—eliminating 2-6 week custom synthesis lead times—is especially valuable for medicinal chemistry teams operating under compressed hit-to-lead timelines, where the ability to quickly generate and test 10-20 analogs can determine project progression decisions.

Application
Selection Property
Validation Focus
Angiogenesis scaffold-hopping studies
Chromeno O-core for kinase selectivity profiling
Angiogenesis model endpoint comparison
CNS probe development
Moderate polar surface area and lipophilicity
Permeability and metabolic stability profiling
Long-duration cellular assays
Sterically shielded sulfamoyl motif
Compound integrity in 72-h assay media
Rapid focused library synthesis
Stocked building block and parent compound
Parallel analog generation and screening throughput
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